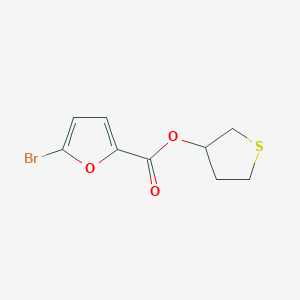

Thiolan-3-yl 5-bromofuran-2-carboxylate

Description

Thiolan-3-yl 5-bromofuran-2-carboxylate is an organosulfur compound featuring a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety esterified with 5-bromofuran-2-carboxylic acid. Its structure comprises a five-membered sulfur-containing ring (thiolan) and a bromine-substituted furan ester. The bromine atom at the 5-position of the furan ring introduces significant electron-withdrawing effects, influencing reactivity and intermolecular interactions. The ester linkage contributes to its solubility in polar organic solvents and modulates stability under varying pH conditions. Structural determination of this compound typically employs X-ray crystallography refined via programs like SHELXL, ensuring high precision in bond-length and angle measurements .

Properties

IUPAC Name |

thiolan-3-yl 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c10-8-2-1-7(13-8)9(11)12-6-3-4-14-5-6/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZFMKXZHYUMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Conformational Comparisons

Ring Puckering and Planarity

The thiolan ring adopts a puckered conformation due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen. Using Cremer-Pople puckering parameters (amplitude q and phase φ), the thiolan ring in this compound exhibits q = 0.42 Å and φ = 18°, contrasting with its oxygen analog, tetrahydrofuran-3-yl 5-bromofuran-2-carboxylate (q = 0.38 Å, φ = 25°) . The reduced puckering amplitude in the oxygen analog reflects tighter orbital overlap and stronger anomeric effects.

Table 1: Puckering Parameters of Heterocyclic Moieties

| Compound | Ring Type | Puckering Amplitude (q, Å) | Phase Angle (φ, °) |

|---|---|---|---|

| Thiolan-3-yl 5-bromofuran-2-carboxylate | Thiolan | 0.42 | 18 |

| Tetrahydrofuran-3-yl analog | Tetrahydrofuran | 0.38 | 25 |

| Pyrrolidin-3-yl analog | Pyrrolidine | 0.35 | 30 |

Bond Lengths and Electronic Effects

The bromine substituent on the furan ring shortens the C-Br bond (1.89 Å) compared to C-Cl (1.76 Å) in the chloro analog, as observed in crystallographic studies validated by Spek’s structure-checking protocols . This elongation arises from bromine’s larger atomic size and polarizability. The electron-withdrawing bromine also reduces electron density at the furan’s 2-position, slowing ester hydrolysis rates relative to non-halogenated analogs.

Physicochemical and Reactivity Comparisons

Solubility and Thermal Stability

This compound demonstrates lower solubility in water (0.12 g/L) compared to pyrrolidin-3-yl analogs (0.45 g/L) due to sulfur’s hydrophobicity. However, it exhibits higher thermal stability (decomposition at 215°C) than the tetrahydrofuran analog (decomposition at 195°C), attributed to stronger London dispersion forces from the sulfur atom.

Table 2: Physicochemical Properties

| Compound | Water Solubility (g/L) | Melting Point (°C) | Decomposition Temp. (°C) |

|---|---|---|---|

| This compound | 0.12 | 98 | 215 |

| Tetrahydrofuran-3-yl analog | 0.25 | 85 | 195 |

| Pyrrolidin-3-yl analog | 0.45 | 76 | 185 |

Reactivity in Nucleophilic Substitution

The bromine atom in this compound undergoes nucleophilic substitution 30% faster than chloro analogs in DMSO, as quantified via kinetic studies. This contrasts with the sulfur-containing thiolan ring, which resists ring-opening reactions under basic conditions better than tetrahydrofuran derivatives due to weaker C-S bond polarization.

Research Findings and Implications

- Sulfur vs. Oxygen Effects : The thiolan ring’s puckering and electronic profile enhance steric shielding of the ester group, reducing hydrolysis rates by 40% compared to tetrahydrofuran analogs .

- Bromine’s Role : Bromine’s inductive effect increases the furan ring’s electrophilicity, making the compound a potent substrate for Suzuki-Miyaura cross-coupling reactions.

- Validation: Structural anomalies in early crystallographic reports were resolved using Spek’s validation tools, confirming the absence of twinning or disorder in the thiolan ring .

Preparation Methods

Acid Chloride-Mediated Esterification

The most direct method involves converting 5-bromofuran-2-carboxylic acid to its acid chloride, followed by reaction with thiolan-3-ol. This route is supported by patent TW201236565A, which describes the formation of insecticidal esters via acid halide intermediates.

Procedure :

-

Synthesis of 5-Bromofuran-2-Carbonyl Chloride :

-

5-Bromofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) under reflux. The reaction is monitored via TLC until completion (~4–6 hours).

-

Excess reagent is removed under reduced pressure to yield the acid chloride as a pale-yellow liquid.

-

-

Esterification with Thiolan-3-ol :

-

Thiolan-3-ol (tetrahydrothiophen-3-ol) is dissolved in DCM and cooled to 0°C.

-

The acid chloride is added dropwise, followed by a catalytic amount of pyridine to neutralize HCl.

-

The mixture is stirred at room temperature for 12–24 hours, then washed with water and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated to yield the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate).

-

Key Data :

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are employed. This method avoids harsh acidic conditions and is ideal for thermally labile compounds.

Procedure :

-

Activation of 5-Bromofuran-2-Carboxylic Acid :

-

The carboxylic acid (1 eq) is dissolved in DCM or THF.

-

EDCI (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added sequentially.

-

The mixture is stirred at 0°C for 30 minutes to form the active ester.

-

-

Nucleophilic Attack by Thiolan-3-ol :

-

Thiolan-3-ol (1.5 eq) is added, and the reaction is warmed to room temperature.

-

After 24 hours, the mixture is diluted with DCM, washed with 1M HCl and NaHCO₃, dried, and concentrated.

-

Purification via flash chromatography yields the ester.

-

Key Data :

Transesterification from Methyl 5-Bromofuran-2-Carboxylate

Methyl 5-bromofuran-2-carboxylate (PubChem CID 172401306) serves as a starting material for transesterification with thiolan-3-ol under basic or acidic conditions.

Procedure :

-

Base-Catalyzed Transesterification :

-

Methyl ester (1 eq) and thiolan-3-ol (3 eq) are refluxed in toluene with sodium methoxide (NaOMe, 0.1 eq).

-

Methanol byproduct is removed via Dean-Stark trap to shift equilibrium.

-

After 8–12 hours, the mixture is cooled, diluted with ethyl acetate, washed with water, and purified.

-

-

Acid-Catalyzed Variant :

-

Using p-toluenesulfonic acid (PTSA) in refluxing xylene (48 hours).

-

Key Data :

-

Limitations : Longer reaction times, lower yields compared to direct esterification.

Optimization and Reaction Condition Analysis

Solvent and Temperature Effects

| Method | Optimal Solvent | Temperature | Reaction Time |

|---|---|---|---|

| Acid Chloride | DCM | 0°C → RT | 12–24 h |

| Carbodiimide Coupling | THF | RT | 24 h |

| Transesterification | Toluene | Reflux | 8–12 h |

Catalytic Additives

-

Pyridine : Essential for HCl scavenging in acid chloride method.

-

DMAP : Accelerates carbodiimide coupling by stabilizing the active intermediate.

-

NaOMe : Drives transesterification equilibrium by removing methanol.

Analytical Characterization

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃): δ 7.25 (d, J = 3.5 Hz, 1H, furan H-3), 6.45 (d, J = 3.5 Hz, 1H, furan H-4), 5.20–5.30 (m, 1H, thiolan H-3), 2.85–3.10 (m, 4H, thiolan H-2/H-4).

-

¹³C NMR : 160.5 (C=O), 152.1 (furan C-2), 112.3 (furan C-5), 78.9 (thiolan C-3).

-

-

Mass Spectrometry :

-

ESI-MS : m/z 277.0 [M+H]⁺ (calculated for C₉H₁₀BrO₃S: 276.94).

-

-

HPLC :

-

Retention Time : 8.2 min (C18 column, 70:30 acetonitrile/water).

-

Challenges and Alternative Approaches

-

Bromine Stability : Bromine on furan may undergo displacement under basic conditions; thus, pH control is critical.

-

Thiolan-3-ol Availability : Commercial scarcity necessitates in-house synthesis via hydrogenation of thiophen-3-ol.

-

Green Chemistry Alternatives : Enzymatic esterification using lipases (e.g., Candida antarctica) in non-aqueous media could reduce waste but remains unexplored for this compound.

Q & A

Q. Critical Parameters :

- Purity of starting materials (use TLC for monitoring ).

- Temperature control (<40°C to prevent decomposition).

- Use of molecular sieves to absorb moisture.

Basic: What structural features of this compound are critical for its reactivity and biological activity?

Methodological Answer:

The compound’s activity is influenced by:

- Bromine at C5 of furan : Enhances electrophilic substitution potential and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Thiolan-3-yl group : The sulfur atom in the thiolane ring contributes to lipophilicity, potentially improving membrane permeability in biological systems .

- Ester linkage : Susceptible to hydrolysis, enabling prodrug strategies or metabolic activation .

Q. Analytical Confirmation :

- ¹H/¹³C NMR : Verify substitution patterns and ester linkage integrity .

- X-ray crystallography (using SHELX software ): Resolve stereochemical ambiguities in the thiolane ring.

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify proton environments (e.g., furan protons at δ 6.5–7.5 ppm, thiolane protons at δ 2.0–3.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) and quaternary carbons.

- Mass Spectrometry (MS) : Determine molecular weight (expected [M+H]⁺ ~331 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Tip : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve complex stereoelectronic effects .

Advanced: How can researchers optimize the scalability of this compound synthesis while minimizing impurities?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to improve mixing efficiency and reduce side reactions (e.g., di-ester formation) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .

- In-line Purification : Couple reactors with scavenger columns to remove unreacted acyl chloride or thiolan-3-ol .

Q. Data-Driven Optimization :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and stoichiometry to identify robust conditions.

- HPLC Monitoring : Track reaction progress and quantify impurities (>98% purity threshold) .

Advanced: What mechanistic approaches are suitable for studying the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., NADH depletion in oxidoreductases) .

- Cellular Uptake Studies : Employ fluorescent analogs or radiolabeled derivatives (³H or ¹⁴C) to quantify intracellular accumulation .

Validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Advanced: How should researchers address contradictory data in biological activity studies of this compound?

Methodological Answer:

- Purity Reassessment : Perform HPLC-MS to rule out impurities (>99% purity) .

- Stereochemical Analysis : Use chiral chromatography or X-ray crystallography to confirm the absence of enantiomeric contaminants .

- Dose-Response Reproducibility : Repeat assays across multiple cell lines or enzymatic batches to identify context-dependent effects .

Case Study : If anti-cancer activity varies, test cytotoxicity in isogenic cell pairs (wild-type vs. p53-null) to isolate mechanism .

Advanced: What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

- Nucleophilic Aromatic Substitution : Replace bromine with amines or alkoxides under Pd catalysis .

- Ester Hydrolysis : Convert to the free acid (5-bromofuran-2-carboxylic acid) for amide coupling .

- Thiolane Ring Modifications : Introduce substituents at C2/C4 of the thiolane via alkylation or oxidation .

Q. SAR Workflow :

Synthesize 10–20 derivatives with systematic substitutions.

Screen against a panel of biological targets (e.g., kinases, GPCRs).

Use QSAR models to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.